molecular formula C14H12N2 B11770969 9-(Methylamino)acridine CAS No. 22739-29-3

9-(Methylamino)acridine

Katalognummer: B11770969
CAS-Nummer: 22739-29-3
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: BSDDSRKVZZVVQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methylacridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine. N-methylacridin-9-amine is particularly notable for its potential use in scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-methylacridin-9-amine can be synthesized through several methods. One common synthetic route involves the reaction of acridine with methylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of N-methylacridin-9-amine often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-methylacridin-9-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted acridines, which can be further utilized in different applications .

Wirkmechanismus

The mechanism of action of N-methylacridin-9-amine involves its interaction with biological targets, such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit specific enzymes, making it a potential therapeutic agent for various diseases .

Eigenschaften

CAS-Nummer

22739-29-3

Molekularformel

C14H12N2

Molekulargewicht

208.26 g/mol

IUPAC-Name

N-methylacridin-9-amine

InChI

InChI=1S/C14H12N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16)

InChI-Schlüssel

BSDDSRKVZZVVQX-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C2C=CC=CC2=NC3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.